d[Arg4]AVP -

d[Arg4]AVP

Catalog Number: EVT-10979950
CAS Number:
Molecular Formula: C47H68N16O11S2
Molecular Weight: 1097.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound is derived from the natural hormone vasopressin, which is produced in the hypothalamus and released by the posterior pituitary gland. The modification to d[Arg4]AVP involves substituting the fourth amino acid (arginine) to enhance its pharmacological profile.

Classification

d[Arg4]AVP is classified as a peptide hormone and falls under the category of antidiuretic agents. It is also recognized as a potential therapeutic agent in conditions related to water balance and blood pressure.

Synthesis Analysis

Methods

The synthesis of d[Arg4]AVP typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a resin-bound peptide chain.

Technical Details

  1. Resin Selection: A suitable resin (e.g., Wang resin) is chosen for its ability to facilitate peptide cleavage.
  2. Amino Acid Coupling: Protected amino acids are coupled using coupling reagents like HATU or DIC in the presence of a base such as N,N-diisopropylethylamine.
  3. Deprotection: After each coupling step, protecting groups (e.g., Fmoc) are removed using appropriate reagents (e.g., piperidine).
  4. Cleavage: The final product is cleaved from the resin using trifluoroacetic acid, followed by purification using high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

d[Arg4]AVP has a molecular formula of C49_{49}H65_{65}N15_{15}O12_{12}S and features a cyclic structure typical of peptide hormones. Its specific structure includes:

  • A cyclic backbone formed by disulfide bonds.
  • An arginine residue at position 4, which enhances receptor binding.

Data

The molecular weight of d[Arg4]AVP is approximately 1,073.2 g/mol. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

d[Arg4]AVP participates in various biochemical reactions primarily involving receptor binding and signal transduction pathways.

Technical Details

  1. Receptor Binding: The compound binds to vasopressin receptors (V1A and V2), initiating intracellular signaling cascades that lead to water reabsorption in renal tubules.
  2. Enzymatic Degradation: The peptide can be hydrolyzed by peptidases, which may affect its pharmacokinetic properties.
Mechanism of Action

Process

d[Arg4]AVP exerts its effects through specific binding to vasopressin receptors, primarily V2 receptors located in the kidneys.

Data

Upon binding, d[Arg4]AVP activates adenylate cyclase via G-proteins, increasing cyclic adenosine monophosphate levels. This cascade enhances aquaporin-2 channel insertion into the renal collecting ducts, promoting water reabsorption and concentrating urine.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under acidic conditions but sensitive to high temperatures.
  • pH Sensitivity: Stability can vary with pH; optimal conditions are usually around neutral pH.

Relevant Data or Analyses

Thermal stability studies indicate that d[Arg4]AVP retains activity over a wide temperature range but may degrade at elevated temperatures or prolonged exposure to light.

Applications

Scientific Uses

d[Arg4]AVP has several applications in research and clinical settings:

  • Diabetes Insipidus Treatment: Used as a therapeutic agent for managing conditions characterized by excessive urination and thirst.
  • Vasopressor Agent: Investigated for its potential use in treating hypotensive states due to its vasoconstrictive properties.
  • Research Tool: Employed in studies related to fluid balance and cardiovascular physiology.
Introduction and Historical Development

Discovery and Rational Design of Position-4 Modified Vasopressin Analogues

The systematic exploration of position 4 substitutions originated from structure-activity relationship studies of [deamino-Cys¹]arginine vasopressin (deamino-cysteine¹ arginine vasopressin), where researchers replaced the native glutamine⁴ residue with 21 distinct amino acids spanning aliphatic, aromatic, polar, and charged side chains [4]. This comprehensive approach revealed that position 4 tolerates remarkable structural diversity while maintaining human vasopressin V1b receptor (vasopressin V1b receptor) binding affinity, contrasting sharply with the sensitivity of vasopressin V1a receptor (vasopressin V1a receptor), vasopressin V2 receptor (vasopressin V2 receptor), and oxytocin receptor (oxytocin receptor) to these modifications. The incorporation of cationic residues (ornithine, lysine, arginine) at position 4 proved particularly advantageous, as their extended aliphatic chains terminated in positively charged groups formed novel interactions within the V1b receptor binding cleft [4]. Crucially, the stereochemical inversion to D-arginine⁴ introduced torsional constraints that disrupted activation mechanisms in non-target receptors while preserving V1b agonism—a phenomenon attributed to differential receptor-G protein coupling interfaces [1] [4].

Table 1: Position 4 Substitution Effects on Human Vasopressin Receptor Binding Affinity

Position 4 ResidueV1aR Kᵢ (nM)V1bR Kᵢ (nM)V2R Kᵢ (nM)OTR Kᵢ (nM)
Native Glutamine (deamino-cysteine¹ arginine vasopressin)0.81.10.535
Arginine (d[Arg⁴]arginine vasopressin)>1,0001.3>1,000>1,000
Leucine2101.5320850
Cyclohexylalanine1201.095560
Ornithine>1,0001.4>1,000>1,000

Data derived from Derick et al. (2002) and subsequent position 4 screening [4]

Structural Evolution from Native Arginine Vasopressin to d[Arg⁴]Arginine Vasopressin

Native arginine vasopressin adopts a cyclic conformation stabilized by a disulfide bridge between cysteine¹ and cysteine⁶, with a β-turn typically observed at residues 2-5 and/or 3-6 that positions tyrosine² and phenylalanine³ side chains for receptor engagement [1]. Molecular dynamics simulations in membrane-mimetic environments revealed that D-amino acid substitutions at position 8 (as in [D-Arg⁸]vasopressin) enhance β-turn stability through stereochemical preferences for type II' and II turns [1]. Building on this principle, d[Arg⁴]arginine vasopressin incorporates stereochemical inversion at position 4—a site previously considered conformationally neutral. Nuclear magnetic resonance spectroscopy in anionic-zwitterionic micelles demonstrated that D-arginine⁴ induces torsional strain that reorients the adjacent tyrosine² and phenylalanine³ side chains while maintaining the cyclic core structure [1]. This subtle restructuring selectively enhances interactions with the extracellular loop 2 region of the V1b receptor, which exhibits distinct flexibility compared to V1a and V2 receptors [4] [6].

The membrane-mediated conformational selection further differentiates d[Arg⁴]arginine vasopressin from its precursor: liposome binding studies show that phosphatidylcholine/phosphatidylglycerol membranes (7:3 ratio) induce bioactive-like conformations in both native arginine vasopressin and [D-Arg⁸]vasopressin, but d[Arg⁴]arginine vasopressin exhibits enhanced partitioning into anionic membrane microdomains via electrostatic interactions with its cationic arginine⁴ side chain [1]. This membrane pre-concentration effect accelerates receptor association kinetics specifically at V1b-rich tissues like the anterior pituitary [4].

Table 2: Structural Characteristics of Arginine Vasopressin Analogues

Structural FeatureNative Arginine Vasopressin[D-Arg⁸]Arginine Vasopressind[Arg⁴]Arginine Vasopressin
Position 4 Side ChainGlutamine (polar)Glutamine (polar)D-Arginine (cationic)
Dominant β-Turn Location2-5 / 3-63-63-6
Tyr²-Phe³ Spatial OrientationVariable membrane-dependentFixed hydrophobic clusterExtended conformation
Membrane Partitioning (DPPC/DPPG 7:3)ModerateHighVery high
Receptor-bound ConformationFlexible coreStabilized ringPosition 4-driven selectivity

Based on CD spectroscopy and NMR data in membrane mimetics [1]

Key Milestones in Peptidergic Agonist Development for Vasopressin Receptors

The therapeutic targeting of vasopressin receptors has evolved through three generations of ligand design: First-generation analogues like desmopressin ([deamino-D-Arg⁸]vasopressin) focused on prolonging half-life through deamination and D-amino acid substitution at position 8, achieving V2 receptor selectivity for diabetes insipidus treatment but lacking subtype discrimination within non-renal receptors [3] [9]. Second-generation ligands introduced non-natural amino acids at position 3 (phenylalanine³), yielding antagonists like relcovaptan with improved V1a affinity but limited clinical utility due to residual oxytocin receptor cross-reactivity [9]. The third generation—exemplified by d[Arg⁴]arginine vasopressin—leveraged position 4 modifications to exploit subtle differences in receptor allosteric pockets:

  • Receptor Subtype Discrimination Breakthrough (2002-2004): The discovery that bulky aliphatic (leucine⁴, cyclohexylalanine⁴) or cationic (ornithine⁴, lysine⁴, arginine⁴) residues in deamino-cysteine¹ arginine vasopressin confer >1,000-fold V1b selectivity over V1a, V2, and oxytocin receptors established position 4 as a critical selectivity filter [4]. Functional assays confirmed these analogues acted as full V1b agonists while showing minimal activity at other subtypes.

  • Stereochemical Inversion Strategy (2017): Studies on insect inotocin (the evolutionary precursor to vasopressin) revealed that D-arginine⁸ substitution created unexpected receptor antagonism at human V1a receptors [6]. This inspired analogous stereochemical manipulation at position 4 in arginine vasopressin, yielding d[Arg⁴]arginine vasopressin with enhanced proteolytic resistance and sustained receptor occupancy.

  • Mechanistic Insights into Signaling Bias: d[Arg⁴]arginine vasopressin demonstrated differential G protein coupling efficiency across vasopressin receptor subtypes—activating Gq/11-mediated calcium mobilization at V1b receptors while failing to engage Gi or β-arrestin pathways at V2 receptors [4]. This functional selectivity contrasts with native arginine vasopressin, which activates multiple signaling cascades at all receptor subtypes.

Properties

Product Name

d[Arg4]AVP

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C47H68N16O11S2

Molecular Weight

1097.3 g/mol

InChI

InChI=1S/C47H68N16O11S2/c48-36(65)23-33-43(72)62-34(45(74)63-19-6-11-35(63)44(73)59-29(9-4-17-54-46(50)51)39(68)56-24-37(49)66)25-76-75-20-16-38(67)57-31(22-27-12-14-28(64)15-13-27)41(70)60-32(21-26-7-2-1-3-8-26)42(71)58-30(40(69)61-33)10-5-18-55-47(52)53/h1-3,7-8,12-15,29-35,64H,4-6,9-11,16-25H2,(H2,48,65)(H2,49,66)(H,56,68)(H,57,67)(H,58,71)(H,59,73)(H,60,70)(H,61,69)(H,62,72)(H4,50,51,54)(H4,52,53,55)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

NZPQDNABVFGPNI-POFDKVPJSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.